3-(Dimethylamino)adamantane-1-carboxylic acid
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Overview
Description
3-(Dimethylamino)adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure This compound is characterized by the presence of a dimethylamino group attached to the adamantane core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)adamantane-1-carboxylic acid typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantane carboxylic acid with dimethylamine under specific conditions. This reaction can be carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
3-(Dimethylamino)adamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying molecular interactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The adamantane core provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid group.
3-Phenyl-adamantane-1-carboxylic acid: A compound with a phenyl group attached to the adamantane core, offering different chemical properties.
Uniqueness
3-(Dimethylamino)adamantane-1-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
3-(dimethylamino)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGZQHWEVEUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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